molecular formula C11H16Cl2N2 B1377451 2-cyclopropyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride CAS No. 1432681-28-1

2-cyclopropyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride

Cat. No.: B1377451
CAS No.: 1432681-28-1
M. Wt: 247.16 g/mol
InChI Key: GQIUIIYCIZEKJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopropyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride is a chemical compound with the molecular formula C11H16Cl2N2 and a molecular weight of 247.17 g/mol . It is a derivative of isoindoline, featuring a cyclopropyl group and an amine group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with phthalic anhydride to form the intermediate, which is then reduced to yield the target compound . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization and reduction processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted isoindoline compounds .

Mechanism of Action

The mechanism of action of 2-cyclopropyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclopropyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride is unique due to the presence of both the cyclopropyl group and the amine group, which confer distinct chemical and biological properties. This combination makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-cyclopropyl-1,3-dihydroisoindol-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.2ClH/c12-11-3-1-2-8-6-13(7-10(8)11)9-4-5-9;;/h1-3,9H,4-7,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIUIIYCIZEKJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3=C(C2)C(=CC=C3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyclopropyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-cyclopropyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride
Reactant of Route 3
2-cyclopropyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride
Reactant of Route 4
2-cyclopropyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride
Reactant of Route 5
2-cyclopropyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride
Reactant of Route 6
2-cyclopropyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.